molecular formula C10H7ClIN B8291349 4-Chloro-7-iodo-2-methylquinoline CAS No. 143946-47-8

4-Chloro-7-iodo-2-methylquinoline

Cat. No.: B8291349
CAS No.: 143946-47-8
M. Wt: 303.52 g/mol
InChI Key: LLBYZZCOVUGZSS-UHFFFAOYSA-N
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Description

4-Chloro-7-iodo-2-methylquinoline is a halogenated quinoline derivative characterized by a chlorine atom at position 4, iodine at position 7, and a methyl group at position 2. Its molecular formula is C₁₀H₇ClIN, with a molecular weight of 333.55 g/mol (predicted) . The iodine and chlorine substituents confer unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

CAS No.

143946-47-8

Molecular Formula

C10H7ClIN

Molecular Weight

303.52 g/mol

IUPAC Name

4-chloro-7-iodo-2-methylquinoline

InChI

InChI=1S/C10H7ClIN/c1-6-4-9(11)8-3-2-7(12)5-10(8)13-6/h2-5H,1H3

InChI Key

LLBYZZCOVUGZSS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=CC(=CC2=N1)I)Cl

Origin of Product

United States

Comparison with Similar Compounds

4-Chloro-3-iodo-7-methoxy-2-methylquinoline (CAS 1431363-64-2)

  • Structure : Chlorine (position 4), iodine (position 3), methoxy (position 7), methyl (position 2).
  • Molecular Formula: C₁₁H₉ClINO.
  • Key Differences: The iodine at position 3 instead of 7 reduces steric hindrance near the quinoline core. The methoxy group at position 7 enhances solubility compared to iodine but decreases electrophilicity.
  • Applications : Likely used in catalytic reactions due to its electron-donating methoxy group .

4-Chloro-3-iodo-2-methylquinoline (CAS 1033931-93-9)

  • Structure : Chlorine (position 4), iodine (position 3), methyl (position 2).
  • Molecular Formula : C₁₀H₇ClIN.
  • Key Differences : Lacking substituents at position 7, this compound exhibits simpler reactivity profiles. The iodine at position 3 may favor electrophilic substitution at position 7.
  • Synthesis: Halogenation of 2-methylquinoline precursors, as inferred from related methods .

7-Chloro-2-methylquinolin-4-amine (CAS 68017-47-0)

  • Structure : Chlorine (position 7), methyl (position 2), amine (position 4).
  • Molecular Formula : C₁₀H₉ClN₂.
  • Key Differences : The amine group at position 4 enables hydrogen bonding, enhancing interactions in biological systems. This contrasts with the chlorine at position 4 in the target compound, which increases lipophilicity .

Physicochemical Properties

Compound Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) LogP (Predicted)
4-Chloro-7-iodo-2-methylquinoline 333.55 1.745 382.5 2.59
4-Chloro-3-iodo-2-methylquinoline 303.53 N/A N/A N/A
7-Chloro-2-methylquinolin-4-amine 192.65 N/A N/A 1.92

Notes:

  • The higher density and boiling point of this compound compared to its analogues are attributed to iodine's large atomic radius and polarizability .
  • The logP value (2.59) suggests moderate lipophilicity, making it suitable for membrane penetration in drug design.

Antiparasitic Activity

  • This compound: Limited direct data, but iodine's electronegativity may enhance binding to parasitic enzymes compared to chlorine or methoxy groups .
  • 7-Chloro-4-aminoquinoline Derivatives: Demonstrated antiplasmodial activity (IC₅₀ = 0.12 μM against Plasmodium falciparum), with the amine group critical for targeting heme detoxification pathways .

Anticancer Potential

  • 7-Chloro-4-thioalkylquinoline Derivatives: Show antiproliferative activity (IC₅₀ = 3.8–12.4 μM against MCF-7 breast cancer cells). The thioalkyl group enhances DNA intercalation, a feature absent in iodinated analogues .

Insights :

  • The target compound likely requires sequential halogenation (chlorine first, then iodine) to avoid steric clashes.
  • Cross-coupling reactions (e.g., Suzuki-Miyaura) could introduce methyl or iodine groups, as seen in related quinoline syntheses .

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